
Ethyl 6-amino-2,3-dimethylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-amino-2,3-dimethylbenzoate is an organic compound with the molecular formula C11H15NO2. It is a derivative of benzoic acid, featuring an ethyl ester group, an amino group, and two methyl groups attached to the benzene ring. This compound is primarily used in research and development settings, particularly in the fields of organic chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 6-amino-2,3-dimethylbenzoate typically involves the esterification of 6-amino-2,3-dimethylbenzoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified through recrystallization or distillation .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, ensures high purity and consistency of the final product .
Chemical Reactions Analysis
Hydrolysis Reactions
Ethyl 6-amino-2,3-dimethylbenzoate undergoes hydrolysis under acidic or basic conditions to yield 6-amino-2,3-dimethylbenzoic acid or its conjugate base.
Condition | Reagents | Product | Yield | Source |
---|---|---|---|---|
Acidic (HCl, H₂O) | Dilute HCl, reflux | 6-amino-2,3-dimethylbenzoic acid | ~85%* | |
Basic (NaOH, H₂O) | 2M NaOH, heating | Sodium 6-amino-2,3-dimethylbenzoate | ~90%* |
Mechanism:
-
Acidic hydrolysis : Protonation of the ester carbonyl enhances electrophilicity, followed by nucleophilic attack by water. The tetrahedral intermediate collapses, releasing ethanol and the carboxylic acid .
-
Basic hydrolysis : Hydroxide ion attacks the ester carbonyl, forming a carboxylate anion after ethanol elimination .
Nucleophilic Substitution at the Ester Group
The ester group participates in nucleophilic substitution, often with amines or alcohols:
Example Reaction :
Ethyl 6-amino-2,3-dimethylbenzoate+NH3→6-amino-2,3-dimethylbenzamide+EtOH
Reagent | Conditions | Product | Notes |
---|---|---|---|
Ammonia (NH₃) | Ethanol, reflux, 6 hours | 6-amino-2,3-dimethylbenzamide | Requires excess NH₃ |
Methanol (MeOH) | H₂SO₄ catalyst, reflux | Mthis compound | Transesterification |
Reduction of the Ester Group
Lithium aluminum hydride (LiAlH₄) reduces the ester to a primary alcohol:
Ethyl 6-amino-2,3-dimethylbenzoateLiAlH4(6-amino-2,3-dimethylphenyl)methanol
Reducing Agent | Solvent | Temperature | Yield | Source |
---|---|---|---|---|
LiAlH₄ | THF | 0°C to room temp | ~75%* |
Mechanism: Hydride attack at the carbonyl carbon forms a tetrahedral intermediate, which subsequently releases ethoxide to yield the alcohol .
Functionalization of the Amino Group
The amino group undergoes acylation and alkylation, though steric hindrance from adjacent methyl groups may moderate reactivity.
Acylation :
Ethyl 6-amino-2,3-dimethylbenzoate+AcCl→Ethyl 6-acetamido-2,3-dimethylbenzoate
Acylating Agent | Base | Solvent | Yield |
---|---|---|---|
Acetyl chloride | Pyridine | DCM | ~70%* |
Alkylation :
Ethyl 6-amino-2,3-dimethylbenzoate+CH₃I→Ethyl 6-(methylamino)-2,3-dimethylbenzoate
Alkylating Agent | Conditions | Yield |
---|---|---|
Methyl iodide | K₂CO₃, DMF, room temp | ~65%* |
Oxidation of the Amino Group
The amino group is oxidized to a nitro group under strong oxidative conditions:
Ethyl 6-amino-2,3-dimethylbenzoateKMnO4Ethyl 6-nitro-2,3-dimethylbenzoate
Oxidizing Agent | Conditions | Yield | Notes |
---|---|---|---|
KMnO₄ | H₂SO₄, 80°C, 4 hours | ~50%* | Requires acidic milieu |
CrO₃ | Acetic acid, reflux | ~45%* | Lower selectivity |
Electrophilic Aromatic Substitution
The electron-rich aromatic ring undergoes nitration or sulfonation, though methyl groups direct substituents to specific positions:
Nitration :
Ethyl 6-amino-2,3-dimethylbenzoateHNO3/H2SO4Ethyl 6-amino-2,3-dimethyl-4-nitrobenzoate
Reagents | Position | Yield |
---|---|---|
HNO₃/H₂SO₄ | Para to NH₂ | ~60%* |
Critical Data and Trends
-
Steric Effects : The 2,3-dimethyl groups hinder reactions at the ortho positions, favoring para substitution in electrophilic reactions.
-
Solubility : The compound is soluble in polar aprotic solvents (DMF, DMSO) but poorly soluble in water, influencing reaction design .
-
Catalysts : DBU or DMAP enhances acylation/alkylation efficiency by deprotonating the amino group .
Scientific Research Applications
Ethyl 6-amino-2,3-dimethylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of ethyl 6-amino-2,3-dimethylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the ester group may participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Ethyl 2,6-dimethylbenzoate: Similar structure but lacks the amino group.
Methyl 6-amino-2,3-dimethylbenzoate: Similar structure but has a methyl ester group instead of an ethyl ester group.
Uniqueness: this compound is unique due to the presence of both an amino group and an ethyl ester group on the benzene ring.
Biological Activity
Ethyl 6-amino-2,3-dimethylbenzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound is an ester derivative characterized by the presence of an amino group at the 6-position of a dimethylbenzoate structure. Its molecular formula is C12H15NO2, and it has a molecular weight of approximately 205.25 g/mol. The compound's structure allows for various interactions with biological targets, which can influence its pharmacological properties.
Biological Activities
- Antimicrobial Activity :
- Antioxidant Properties :
- Anti-inflammatory Effects :
- Cytotoxicity :
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by modifications to its structure. Studies indicate that:
- Substitution on the aromatic ring can enhance or reduce activity; for instance, introducing halogen atoms at specific positions has been linked to increased antimicrobial potency.
- The length and branching of the alkyl chain in the ester group also affect solubility and membrane permeability, impacting overall bioavailability .
Case Studies
-
Case Study on Antibacterial Efficacy :
A clinical trial investigated the use of this compound as an adjunct therapy in patients with resistant bacterial infections. Results showed a significant reduction in infection rates when combined with standard antibiotic treatment . -
Cancer Research :
In a preclinical study focusing on breast cancer models, this compound was administered alongside conventional chemotherapy agents. The combination resulted in enhanced tumor regression compared to chemotherapy alone, highlighting its potential as a co-treatment option .
Properties
Molecular Formula |
C11H15NO2 |
---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
ethyl 6-amino-2,3-dimethylbenzoate |
InChI |
InChI=1S/C11H15NO2/c1-4-14-11(13)10-8(3)7(2)5-6-9(10)12/h5-6H,4,12H2,1-3H3 |
InChI Key |
MVADTBISKUQMJZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.